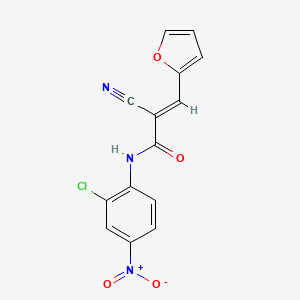

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide

Description

Structural Classification and Significance of Cyanoacrylamide Compounds

Cyanoacrylamides are a specialized subclass of acrylamide derivatives distinguished by the presence of a cyano (-CN) group adjacent to the acrylamide backbone. Unlike cyanoacrylates, which are renowned for their adhesive properties due to rapid polymerization in the presence of moisture, cyanoacrylamides prioritize electronic and steric modulation for applications in covalent drug design and materials science. The general structure of cyanoacrylamides features a conjugated system comprising a cyano group, a carbonyl group, and an amide linkage, which collectively enhance electrophilicity at the β-carbon (Figure 1). This configuration enables participation in Michael addition reactions, a trait exploited in the development of reversible covalent inhibitors targeting cysteine residues in enzymes.

Table 1: Comparative Features of Cyanoacrylates and Cyanoacrylamides

The incorporation of a furan ring into cyanoacrylamide frameworks, as seen in (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide, introduces additional complexity. Furan’s electron-rich π-system and planar geometry facilitate π-π stacking interactions with aromatic residues in biological targets, while its oxygen atom can participate in hydrogen bonding. The nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring further modulate electronic properties, enhancing the compound’s electrophilicity and binding specificity.

Historical Development of Furan-Substituted Acrylamide Derivatives

The synthesis of furan-substituted acrylamides traces its origins to early 20th-century studies on heterocyclic chemistry. Initial efforts focused on the Paal-Knorr cyclization, a method for constructing furan rings from 1,4-diketones. However, the integration of acrylamide moieties into furan systems gained momentum in the 2010s with advances in tandem reaction methodologies. For example, Knoevenagel-Michael addition cascades enabled the one-pot synthesis of 3-hydroxy-2-furanyl-acrylamides from 2-oxoaldehydes and aroylacetonitriles. These protocols emphasized atom economy and stereoselectivity, critical for pharmaceutical applications.

A pivotal breakthrough emerged in 2019 with the biocatalytic synthesis of (R)-2-cyano-3-(furan-2-yl)propanamide using marine-derived fungi. This green chemistry approach achieved enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl)acrylamide, demonstrating the potential for sustainable production of chiral cyanoacrylamides. Concurrently, structure-activity relationship (SAR) studies revealed that electron-withdrawing substituents on the phenyl ring—such as nitro and chloro groups—enhanced the electrophilicity of the acrylamide’s β-carbon, enabling selective interactions with cysteine thiols in kinases.

This compound: Research Context and Importance

The target compound’s structural architecture positions it as a promising candidate for reversible covalent drug design. Its nitro group (-NO₂) and chloro (-Cl) substituents create a strong electron-deficient aromatic system, which synergizes with the electron-withdrawing cyano group to activate the acrylamide’s α,β-unsaturated carbonyl for Michael addition. Computational studies suggest that the furan ring’s oxygen atom stabilizes transition states during thiol conjugation, potentially reducing off-target reactivity.

Recent investigations into structurally analogous compounds, such as 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide, have demonstrated potent anti-malarial activity, underscoring the therapeutic potential of this chemical scaffold. Additionally, thermodynamic analyses of related nitro-furylacrylamides have quantified their sublimation enthalpies and combustion properties, providing critical data for formulation development.

Research Objectives and Scope

This article prioritizes three research objectives:

- Structural Elucidation : Correlate the compound’s electronic configuration with its reactivity as a Michael acceptor, leveraging computational and experimental data.

- Synthetic Methodology : Evaluate existing protocols for furan-substituted acrylamide synthesis, including biocatalytic routes and one-pot tandem reactions.

- Application Potential : Explore emerging applications in medicinal chemistry, focusing on reversible covalent inhibition and anti-parasitic activity.

Properties

IUPAC Name |

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O4/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJBGDCWJXSBQJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Nitration and Chlorination: The aromatic ring is nitrated and chlorinated to introduce the nitro and chloro groups, respectively.

Formation of the Acrylamide Moiety: The acrylamide moiety is introduced through a condensation reaction involving a cyano group and an amide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide has shown potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures exhibit significant biological activity against various cancer cell lines.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models, suggesting its potential as a lead compound for anticancer drug development .

Materials Science

In materials science, this compound is being explored for its utility in developing organic semiconductors and photovoltaic materials . Its unique structural features allow it to participate in charge transfer processes, making it suitable for applications in organic electronics.

- Case Study: Research conducted at a leading university indicated that incorporating this compound into polymer matrices improved the efficiency of organic solar cells by enhancing charge mobility .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

- Synthetic Routes:

The biological activity of this compound is notable in the following areas:

- Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration.

- Antimicrobial Properties: Similar compounds have demonstrated efficacy against bacterial strains, indicating potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The cyano group and nitrophenyl moiety play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Bioactivity and Selectivity

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Key Observations:

- Aromatic Moieties : The furan-2-yl group is shared with several analogs (), but its conjugation with nitro/chloro substituents may alter π-π stacking interactions in target binding .

- Antifungal Activity : While coumarin-based acrylamides () show efficacy against fungi, the target compound’s nitro group could broaden its spectrum to include Gram-negative bacteria or resistant strains .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

Mechanistic Insights

- DNA Interaction: Thiazole- and pyrazole-containing acrylamides () exhibit UV-dependent DNA cleavage via ROS. The target compound’s furan and cyano groups may similarly enable photoactivation, but chloro/nitro substituents could shift the mechanism toward direct electrophilic DNA adduct formation .

- Enzyme Inhibition : The sulfamoylphenyl analog () targets NSP13 helicase, while the target compound’s nitro group might favor binding to nitroreductases or cytochrome P450 enzymes .

Biological Activity

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide is a synthetic organic compound with notable biological activity, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H8ClN3O3 and a molecular weight of approximately 293.68 g/mol. Its structure includes significant functional groups such as cyano, nitro, and amide, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H8ClN3O3 |

| Molecular Weight | 293.68 g/mol |

| Boiling Point | 547.6 ± 50.0 °C (Predicted) |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) |

| pKa | 8.14 ± 0.70 (Predicted) |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Case Study: In Vitro Anticancer Activity

- A study evaluated the compound against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.

- The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating superior efficacy.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of bacterial and fungal pathogens.

- Minimum Inhibitory Concentration (MIC) Studies

- The MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli ranged from 4 to 16 µg/mL.

- Comparative studies with similar compounds showed that this compound had enhanced activity due to its unique structural features.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Candida albicans | 16 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- DNA Interaction : Preliminary studies suggest that it can bind to DNA, disrupting replication processes in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Chloro-4-nitrophenyl)-2-cyanoacrylamide | Lacks furan ring | Anticancer properties |

| 5-Nitro-furan-2-carboxylic acid | Contains furan but different functional groups | Antimicrobial |

| 4-Nitrophenylacrylamide | Similar acrylamide structure | Anticancer and anti-inflammatory |

The unique combination of the furan ring and specific nitrophenyl substitution in this compound enhances its biological activity compared to other similar compounds.

Q & A

Basic: What are the standard synthetic routes for (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(furan-2-yl)acrylamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 2-cyanoacetamide derivatives with furan-2-carbaldehyde under basic conditions (e.g., piperidine in ethanol) to form the acrylamide core .

- Step 2: Coupling with 2-chloro-4-nitroaniline via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like HOBt/DCC for amide bond formation .

- Critical Conditions:

- Temperature control (reflux at 80–100°C for cyclization).

- pH adjustment to stabilize intermediates (e.g., using K₂CO₃ for deprotonation).

- Solvent selection (ethanol or toluene for polar intermediates).

Yields (16–84%) vary with stoichiometry and purification methods (e.g., flash chromatography) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this acrylamide derivative?

- IR Spectroscopy: Identifies functional groups (e.g., –CN at ~2240 cm⁻¹, –NH at ~3275 cm⁻¹) .

- ¹H/¹³C NMR: Confirms regiochemistry and substitution patterns. Key signals include vinyl protons (δ 7.0–8.9 ppm for E-configuration) and aromatic protons from the nitroaryl group .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peaks) .

- X-ray Diffraction: Resolves stereochemistry (e.g., E/Z configuration) using SHELX for refinement .

Advanced: How can X-ray crystallography using SHELX software be applied to determine the crystal structure and confirm the E-configuration?

- Data Collection: High-resolution diffraction data (≤1.0 Å) are collected using synchrotron sources.

- Structure Solution: SHELXD (direct methods) or SHELXS (Patterson synthesis) phases the initial model .

- Refinement (SHELXL): Anisotropic displacement parameters and hydrogen bonding networks refine the E-configuration. The nitro group’s dihedral angle relative to the acrylamide plane confirms steric effects .

- Validation: R-factors (<5%) and electron density maps (e.g., Fo-Fc) ensure accuracy.

Advanced: What strategies can resolve discrepancies in biological activity data observed in different antimicrobial assays?

- Assay Standardization: Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and control compounds (e.g., fluconazole for fungi) .

- Structural Variants: Compare analogs (e.g., thiophene vs. furan substituents) to identify pharmacophores. For example, furan derivatives show 2× higher activity against C. albicans than thiophene analogs .

- Dose-Response Analysis: Calculate IC₅₀ values under identical conditions (pH, temperature) to normalize potency metrics .

Advanced: How does modifying substituents on the acrylamide core affect bioactivity, and what in silico methods support SAR studies?

- Substituent Effects:

- Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity, improving enzyme inhibition (e.g., protease targets) .

- Bulky substituents (e.g., morpholinophenyl) reduce membrane permeability but increase target specificity .

- In Silico Tools:

- Molecular Docking (AutoDock Vina): Predict binding affinities to targets like NS2B/NS3 protease (docking scores ≤−7.0 kcal/mol indicate strong interactions) .

- QSAR Models: Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity .

Basic: What purification techniques are recommended for isolating this compound with high purity?

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to remove polar impurities .

- Column Chromatography: Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (20–50%) separates non-polar byproducts .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological assays .

Advanced: What are the challenges in interpreting NMR spectra of acrylamide derivatives with multiple aromatic substituents, and how can they be mitigated?

- Challenge: Signal overlap from aromatic protons (e.g., furan, nitroaryl, and acrylamide vinyl protons).

- Solutions:

- 2D NMR (COSY, HSQC): Resolve coupling patterns and assign protons .

- Deuterated Solvents: Use DMSO-d₆ to sharpen peaks and reduce exchange broadening .

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) by cooling to −40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.